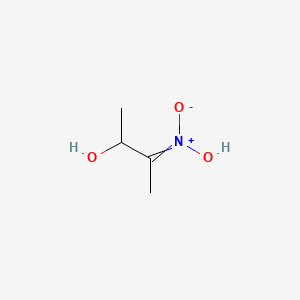

(3-Hydroxybutan-2-ylidene)azinic acid

Description

(3-Hydroxybutan-2-ylidene)azinic acid is an organic compound characterized by an azinic acid backbone (R₂C=N⁺(O⁻)O⁻) substituted with a 3-hydroxybutan-2-ylidene group. Azinic acids, classified as nitronic acids (RC(=NOH)NO₂), exhibit tautomerism between keto-azinate and azinic acid-enolate forms, as seen in cyclic intermediates like those described in OAC (oxygen-containing compound) recovery mechanisms . The compound’s structure allows for intramolecular proton exchange and redox activity, critical for its reactivity in organic and biochemical systems.

Properties

CAS No. |

22916-74-1 |

|---|---|

Molecular Formula |

C4H9NO3 |

Molecular Weight |

119.12 g/mol |

IUPAC Name |

N,3-dihydroxybutan-2-imine oxide |

InChI |

InChI=1S/C4H9NO3/c1-3(4(2)6)5(7)8/h4,6H,1-2H3,(H,7,8) |

InChI Key |

BMMXZASTBJBDSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=[N+](O)[O-])C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 3-aci-nitro- can be achieved through several methods:

Nitration of 2-Butanol: This involves the direct nitration of 2-Butanol using nitric acid (HNO3) under controlled conditions.

Oxidation of Primary Amines: Another method involves the oxidation of primary amines to form nitro compounds.

Industrial Production Methods

Industrial production of 2-Butanol, 3-aci-nitro- often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 3-aci-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)

Halogenating Agents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines

Substitution: Alkyl halides

Scientific Research Applications

2-Butanol, 3-aci-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanol, 3-aci-nitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Azinic Acids

a) [(4E)-1-Hydroxy-3-methylpyridin-4(1H)-ylidene]azinic Acid

- Structure : Features a pyridine ring fused with an azinic acid group.

- Function: Identified as a potent LasR inhibitor in Pseudomonas aeruginosa, with favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles for drug development .

- Key Difference : The aromatic pyridine moiety enhances binding affinity to biological targets compared to aliphatic chains in (3-hydroxybutan-2-ylidene) derivatives.

b) ST08 ([4-[(E)-[(5E)-1-[2-[(3E,5E)-3,5-bis[(4-hydroxyazonylphenyl)methylene]-4-oxo-1-piperidyl]-2-oxo-acetyl]-5-[(4-hydroxyazonyl-phenyl)methylene]-4-oxo-3-piperidylidene]methyl]phenyl]azinic Acid)

- Structure : A polycyclic azinic acid derivative with piperidyl and aryl groups.

- Function : Exhibits anti-cancer and migrastatic activity, validated via IR, NMR, and mass spectrometry .

c) [2-(1H-Indol-3-yl)ethylidene]azinic Acid (IAOx N-oxide)

- Structure : Combines an indole ring with an azinic acid group.

- Function : Involved in plant defense mechanisms as a precursor to indole-3-acetaldoxime .

- Key Difference : The indole group introduces π-π stacking interactions, altering solubility and reactivity relative to hydroxybutan-2-ylidene derivatives.

Functional Analogues: Nitrones and Nitrolic Acids

a) Nitrones (Azomethine Oxides)

- Structure : R₂C=N⁺(O⁻)R', distinct from azinic acids due to the absence of a hydroxyl group on nitrogen.

- Reactivity : Act as dipolarophiles in cycloaddition reactions, unlike azinic acids, which participate in tautomerization and redox cycles .

- Applications : Used in spin-trapping studies, contrasting with azinic acids’ roles in radical generation and oxygen recovery .

b) Nitrolic Acids (RC(=NOH)NO₂)

Comparative Physicochemical Properties

Mechanistic Insights and Reactivity

- Tautomerization : Azinic acids like this compound undergo rapid proton exchange (rate constant ~10⁸ s⁻¹) between oxygen atoms, enabling participation in redox cycles .

- Deprotonation : At pH >7, the anionic form dominates, acting as a strong reductant (E₀ = 0.5 V vs. SHE) to reduce 3-CP⁺ (chloroperoxidase) .

- Radical Pathways : Unlike nitrones, azinic acids form radicals (e.g., AA•) that dimerize to peroxo intermediates, releasing O₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.